
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is a chemical compound that belongs to the class of oxazole derivatives It features a chlorostyryl group attached to an oxazole ring, which is further substituted with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorostyryl group can be reduced to form a corresponding alkyl derivative.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)aldehyde or (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)carboxylic acid.
Reduction: Formation of (2-(4-Alkylstyryl)-5-methyloxazol-4-yl)methanol.
Substitution: Formation of (2-(4-Substituted-styryl)-5-methyloxazol-4-yl)methanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities, making it a candidate for drug development .
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance in various applications .
Wirkmechanismus
The mechanism of action of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets. The chlorostyryl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(4-Chlorostyryl)-1-methylpyridin-1-ium iodide hydrate): Similar structure but with a pyridine ring instead of an oxazole ring.
(E)-2-(4-Chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone: Contains a quinazolinone ring instead of an oxazole ring.
(E)-6-(4-Chlorostyryl)-4-(4-(trifluoromethyl)-benzyl)pyridazin-3(2H)-one: Features a pyridazinone ring with additional substituents.
Uniqueness
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is unique due to its combination of a chlorostyryl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H12ClNO2 |
|---|---|
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
[2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)7-4-10-2-5-11(14)6-3-10/h2-7,16H,8H2,1H3/b7-4+ |
InChI-Schlüssel |
OBGPWONUDVNFMS-QPJJXVBHSA-N |
Isomerische SMILES |
CC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)Cl)CO |
Kanonische SMILES |
CC1=C(N=C(O1)C=CC2=CC=C(C=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


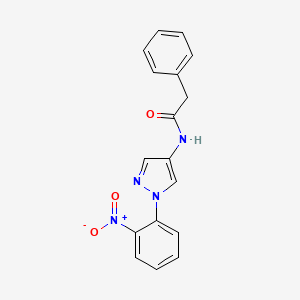
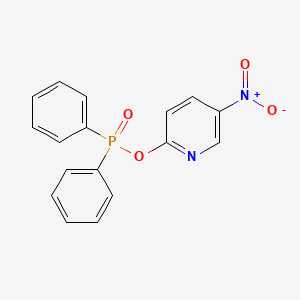

![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
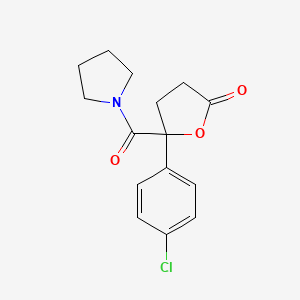
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
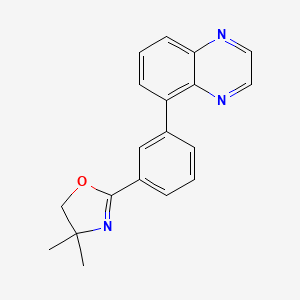
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
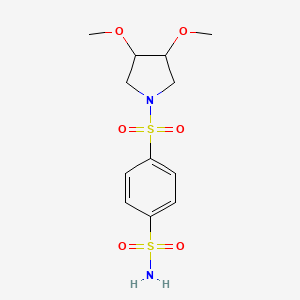
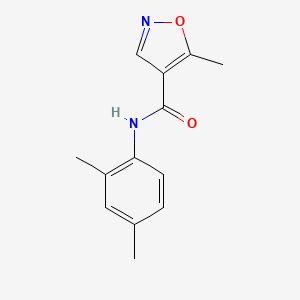

![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)

